molecular formula C15H24O2 B1249895 Dihydroartemisinic acid CAS No. 85031-59-0

Dihydroartemisinic acid

Cat. No. B1249895
CAS RN: 85031-59-0
M. Wt: 236.35 g/mol
InChI Key: JYGAZEJXUVDYHI-DGTMBMJNSA-N
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Description

Synthesis Analysis

DHAA can be synthesized through various methods, including a four-step process from artemisitene, derived from artemisinin, indicating the interconnected nature of these compounds within the Artemisia annua plant. Another approach involves the asymmetric synthesis of enantiopure DHAA from (R)-citronellal, showcasing the advancements in achieving high stereocontrol in its synthesis (Sy & Brown, 2001); (Rej, Acharyya, & Nanda, 2016).

Molecular Structure Analysis

The molecular structure of DHAA is central to its reactivity and function. Its structure allows for specific chemical transformations, such as the spontaneous autoxidation to artemisinin, a reaction critical for its biological application. This process illustrates the unique reactivity of the DHAA molecule under oxidative conditions (Sy & Brown, 2002).

Chemical Reactions and Properties

DHAA undergoes various chemical reactions, including autoxidation, which leads to the formation of artemisinin and other products. The mechanism of this transformation involves multiple steps, highlighting the chemical complexity and the reactivity of DHAA towards oxygen and other reagents (Sy & Brown, 2002).

Physical Properties Analysis

While specific details on the physical properties of DHAA such as melting point, solubility, and stability are less commonly reported, its synthesis and transformation reactions suggest that these properties are influenced by its functional groups and molecular structure. Its physical properties are essential for its isolation and purification from synthesis or natural extracts.

Chemical Properties Analysis

The chemical properties of DHAA, including its reactivity towards oxidation and its role as a precursor to artemisinin, are well-documented. Its ability to undergo spontaneous conversion to artemisinin through a series of oxidative steps is a remarkable feature that underscores its importance in the biosynthesis pathway of artemisinin and related compounds (Sy & Brown, 2002).

Scientific Research Applications

Biosynthesis and Conversion to Artemisinin

Dihydroartemisinic acid (DHAA) is a key natural product from Artemisia annua, identified as a precursor in the biosynthesis of artemisinin, a potent antimalarial compound. Research has shown that DHAA can nonenzymatically convert to artemisinin under specific conditions, suggesting a potential for enhancing artemisinin production through manipulating DHAA levels (Wallaart et al., 1999). The mechanisms of this conversion involve complex reactions, including C–C bond cleavage and hydroperoxide incorporation (Varela et al., 2019).

Autoxidation and Natural Product Formation

DHAA undergoes autoxidation to form artemisinin and other natural products. The autoxidation process is a multi-step transformation involving initial reaction with oxygen, Hock cleavage, oxygenation, and cyclization (Sy & Brown, 2002). The study of these processes has implications for understanding the biosynthesis of various natural products and optimizing their production.

Enhancing Understanding of Biochemical Reactions

Studies on DHAA also contribute to a deeper understanding of biochemical reactions in natural product synthesis. For instance, the research on 2,3-didehydrodihydroartemisinic acid, a DHAA derivative, reveals insights into the endoperoxide-forming cascade reaction and other spontaneous aromatization processes in plant natural products (Varela et al., 2022).

Role in Pharmacology and Medicine

Beyond its role in the biosynthesis of artemisinin, DHAA has also been studied for its potential applications in pharmacology and medicine. For example, dihydroartemisinin, derived from DHAA, has been investigated for its effects on osteoporosis and osteoclast formation, demonstrating potential therapeutic applications beyond malaria treatment (Zhou et al., 2016).

Biotransformation Studies

Biotransformation studies of DHAA in plant cell cultures have furthered our understanding of its conversion to various derivatives, offering insights into the potential for developing novel biotechnological approaches for natural product synthesis (Zhu et al., 2010).

Safety And Hazards

DHAA is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Direct bioproduction of DHAA rather than AA (artemisinic acid), as suggested by previous work would decrease the cost of semi-biosynthesis artemisinin by eliminating the step of initial hydrogenation of AA . This work provides a novel way to increase the production of artemisinin per cultivated area and to reduce artemisinin production costs by recycling its commercial waste to obtain DHAA, an immediate precursor of artemisinin .

properties

IUPAC Name

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGAZEJXUVDYHI-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroartemisinic acid

CAS RN

85031-59-0
Record name (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,020
Citations
LK Sy, GD Brown - Tetrahedron, 2002 - Elsevier
… the spontaneous autoxidation of dihydroartemisinic acid (2) … spontaneous transformation of dihydroartemisinic acid (2) to … allylic hydroperoxide of dihydroartemisinic acid (compound 3 …
Number of citations: 146 www.sciencedirect.com
GD Brown, LK Sy - Tetrahedron, 2004 - Elsevier
… [15- 13 C 2 H 3 ]-dihydroartemisinic acid (2a) and [15-C 2 H 3 ]-dihydroartemisinic acid (2b) have … Labelled dihydroartemisinic acid was transformed into 16 12-carboxy-amorphane and …
Number of citations: 173 www.sciencedirect.com
TE Wallaart, N Pras, WJ Quax - Journal of Natural Products, 1999 - ACS Publications
… Recently, we have reported the isolation of dihydroartemisinic acid (1) from A. annua and its photochemical conversion into 3, with dihydroartemisinic acid hydroperoxide (2) as an …
Number of citations: 143 pubs.acs.org
PJ Westfall, DJ Pitera, JR Lenihan… - Proceedings of the …, 2012 - National Acad Sciences
… cerevisiae with chemical conversion to dihydroartemisinic acid, we have achieved a significant milestone in the development of an economically viable process for the production of …
Number of citations: 757 www.pnas.org
JFS Ferreira, DL Luthria - Journal of agricultural and food …, 2010 - ACS Publications
… We evaluated the effect of freeze, oven, shade, and sun drying, time of drying, and light intensity on the leaf concentration of ART, dihydroartemisinic acid (DHAA), artemisinic acid (AA), …
Number of citations: 83 pubs.acs.org
GD Brown, LK Sy - Tetrahedron, 2004 - Elsevier
… communication, 22 dihydroartemisinic acid which had been … Interestingly, the Δ 3 -isomer of dihydroartemisinic acid (9) … 1 and 17 during the autoxidation of dihydroartemisinic acid (2) on …
Number of citations: 16 www.sciencedirect.com
JFS Ferreira - Journal of Agricultural and Food Chemistry, 2007 - ACS Publications
… in total darkness and dihydroartemisinic acid photooxidizes to … Artemisinin, dihydroartemisinic acid, and artemisinic acid … , for artemisinic acid and dihydroartemisinic acid detection. A PL-…
Number of citations: 102 pubs.acs.org
X Chen, C Zhang, HP Too - Molecules, 2017 - mdpi.com
… In this study, dihydroartemisinic acid (DHAA) pathway enzymes were overexpressed in Saccharomyces cerevisiae, and whole-cell biotransformation of amorpha-4,11-diene (AD) to …
Number of citations: 19 www.mdpi.com
LK Sy, GD Brown - Tetrahedron, 2002 - Elsevier
… of the tertiary allylic hydroperoxide of dihydroartemisinic acid (3) into artemisinin (1), we … 3c, by sensitized photo-oxygenation of the dihydroartemisinic acid derivatives 2a–2c and HPLC …
Number of citations: 39 www.sciencedirect.com
K Varela, HD Arman, FK Yoshimoto - Journal of natural products, 2019 - ACS Publications
… from dihydroartemisinic acid when dihydroartemisinic acid … chemical shift for dihydroartemisinic acid hydroperoxide (H-5 … of H-5 proton of dihydroartemisinic acid). However, the area of …
Number of citations: 6 pubs.acs.org

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